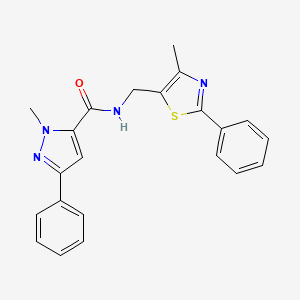
1-methyl-N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H20N4OS and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole and pyrazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, analogs of thiazole have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxicity. Specifically, compounds with similar structural motifs to 1-methyl-N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide exhibited IC50 values indicating effective inhibition of tumor growth in vitro .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.71 | |
| Compound B | DU145 (Prostate) | 10.00 | |
| Compound C | A549 (Lung) | 23.30 |
Anti-inflammatory Properties
The thiazole moiety has been associated with anti-inflammatory effects. Research indicates that compounds containing thiazole structures can inhibit pro-inflammatory cytokines and reduce inflammation markers in various biological models. The specific compound under consideration has been linked to the modulation of inflammatory pathways, suggesting its potential as an anti-inflammatory agent .
Anticancer Mechanism
The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells and the inhibition of cell cycle progression. Studies have shown that compounds with similar structures can activate intrinsic apoptotic pathways and downregulate anti-apoptotic proteins .
Anti-inflammatory Mechanism
The anti-inflammatory effects are believed to result from the inhibition of nuclear factor kappa B (NF-kB) signaling pathways and the reduction of inflammatory mediators such as prostaglandins and cytokines .
In Vitro Studies
In a study examining the anticancer properties of thiazole derivatives, several compounds were synthesized and tested against human cancer cell lines, including breast and lung cancers. The results indicated that certain structural modifications significantly enhanced cytotoxicity, with one derivative achieving an IC50 value lower than that of standard chemotherapeutic agents .
In Vivo Studies
Animal models have been utilized to evaluate the therapeutic efficacy of similar compounds in reducing tumor size and improving survival rates among treated subjects compared to controls. These studies often highlight the importance of dosage and administration routes in maximizing therapeutic outcomes while minimizing side effects .
Eigenschaften
IUPAC Name |
2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-5-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-15-20(28-22(24-15)17-11-7-4-8-12-17)14-23-21(27)19-13-18(25-26(19)2)16-9-5-3-6-10-16/h3-13H,14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTZJKZVTZGHJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C3=CC(=NN3C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













